molecular formula C21H18N4O2 B246932 N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide

N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide

Cat. No. B246932
M. Wt: 358.4 g/mol
InChI Key: IGJNPWYFMGZTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide, also known as BIBX1382, is a chemical compound that belongs to the class of benzimidazole derivatives. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. BIBX1382 has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide exerts its anticancer effects by inhibiting the activity of the EGFR tyrosine kinase. This enzyme is overexpressed in many types of cancer and plays a crucial role in tumor growth and survival. By inhibiting EGFR activity, N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide can block the downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide in lab experiments is its high potency and specificity for EGFR inhibition. This allows for precise targeting of cancer cells without affecting normal cells. However, N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has some limitations, such as its poor solubility in water and low bioavailability in vivo.

Future Directions

There are several future directions for research on N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide. Another direction is the investigation of the combination of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide with other anticancer agents to enhance their efficacy. Furthermore, the potential use of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases, warrants further investigation.

Synthesis Methods

The synthesis of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide involves several steps, starting from the reaction between 2-aminobenzimidazole and 4-chlorobenzaldehyde to form N-(1H-benzimidazol-2-yl)benzaldehyde. This intermediate is then reacted with 2-hydroxybenzylamine to produce N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide. The final product is obtained by purification through recrystallization or chromatography.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and glioblastoma. N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has also been investigated for its potential to enhance the efficacy of radiation therapy and chemotherapy in cancer treatment.

properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-[(2-hydroxyphenyl)methylamino]benzamide

InChI

InChI=1S/C21H18N4O2/c26-19-8-4-1-5-15(19)13-22-16-11-9-14(10-12-16)20(27)25-21-23-17-6-2-3-7-18(17)24-21/h1-12,22,26H,13H2,(H2,23,24,25,27)

InChI Key

IGJNPWYFMGZTIF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)O

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.